Chromic acid cyclohexylamine salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

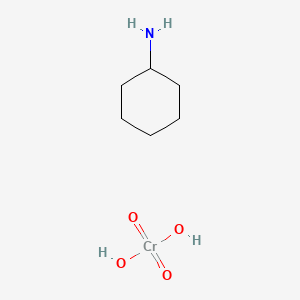

Chromic acid cyclohexylamine salt is a compound formed by the reaction of chromic acid with cyclohexylamine. Chromic acid, known for its strong oxidizing properties, is often used in various industrial and laboratory applications. Cyclohexylamine, an aliphatic amine, is a colorless liquid with a fishy odor and is miscible with water. The combination of these two compounds results in a salt that has unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of chromic acid cyclohexylamine salt involves the reaction of chromic acid with cyclohexylamine. The reaction is typically carried out in an aqueous medium, where chromic acid (H₂CrO₄) is mixed with cyclohexylamine (C₆H₁₃N) under controlled conditions. The reaction can be represented as follows:

H2CrO4+C6H13N→C6H13NH2CrO4

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed in precise proportions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the complete formation of the salt. The resulting product is then purified through filtration and crystallization processes to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Chromic acid cyclohexylamine salt undergoes various chemical reactions, including:

Oxidation: Chromic acid is a strong oxidizing agent, and the salt can participate in oxidation reactions where it oxidizes other compounds.

Reduction: Under certain conditions, the chromic acid component can be reduced to chromium(III) compounds.

Substitution: The cyclohexylamine part of the salt can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common reagents include primary and secondary alcohols, which can be oxidized to aldehydes and ketones, respectively, in the presence of chromic acid.

Reduction: Reducing agents such as sodium borohydride can be used to reduce chromic acid to chromium(III) compounds.

Substitution: Nucleophiles such as halides can react with cyclohexylamine to form substituted amines.

Major Products Formed

Oxidation: Aldehydes and ketones are the major products formed when primary and secondary alcohols are oxidized.

Reduction: Chromium(III) compounds are formed as a result of the reduction of chromic acid.

Substitution: Substituted amines are formed when cyclohexylamine undergoes substitution reactions.

Scientific Research Applications

Chromic acid cyclohexylamine salt has several applications in scientific research, including:

Chemistry: It is used as an oxidizing agent in various organic synthesis reactions.

Biology: The compound is used in biochemical assays to study oxidation-reduction reactions.

Medicine: Research is being conducted on its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: The salt is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of chromic acid cyclohexylamine salt involves the oxidation-reduction properties of chromic acid and the nucleophilic properties of cyclohexylamine. Chromic acid acts as an oxidizing agent, accepting electrons from other compounds, while cyclohexylamine can donate electrons in substitution reactions. The molecular targets and pathways involved include the oxidation of alcohols to aldehydes and ketones and the formation of substituted amines through nucleophilic substitution.

Comparison with Similar Compounds

Similar Compounds

Chromic Acid: A strong oxidizing agent used in various chemical reactions.

Cyclohexylamine: An aliphatic amine used in the production of various chemicals.

Chromium Trioxide: Another form of chromic acid used in oxidation reactions.

Uniqueness

Chromic acid cyclohexylamine salt is unique due to its combination of strong oxidizing properties from chromic acid and nucleophilic properties from cyclohexylamine. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.

Biological Activity

Chromic acid cyclohexylamine salt (CAS Number: 20203-47-8) is a compound formed from the reaction between chromic acid and cyclohexylamine. This compound exhibits unique properties that make it valuable in various industrial applications, particularly as a corrosion inhibitor. Understanding its biological activity is crucial for assessing its safety and potential therapeutic uses.

This compound can be synthesized through a straightforward reaction in an aqueous medium, where chromic acid reacts with cyclohexylamine under controlled conditions. The general reaction can be represented as follows:

This synthesis requires careful stoichiometric balance to ensure complete conversion to the desired product.

Biological Activity Overview

The biological activity of this compound is primarily related to its role as a corrosion inhibitor. However, its components—chromic acid and cyclohexylamine—have been studied separately for their biological effects.

- Chromic Acid : Known for its strong oxidizing properties, chromic acid has been associated with various health risks, including carcinogenicity and toxicity upon inhalation or skin contact. It can induce oxidative stress and has been linked to inflammatory responses in biological systems.

- Cyclohexylamine : This compound is primarily used in industrial applications but has also shown potential neurotoxic effects. Studies indicate that cyclohexylamine can affect the central nervous system and may lead to adverse health outcomes with prolonged exposure.

Toxicological Studies

A comprehensive evaluation of the toxicological profile of this compound is necessary to understand its safety in various applications. The following table summarizes key findings from relevant studies:

Case Studies

- Corrosion Inhibition : this compound has been effectively used in water treatment processes as a corrosion inhibitor, showcasing its utility in preserving metal integrity in various environments.

- Neurotoxicity Research : Studies focusing on cyclohexylamine have indicated potential neurotoxic effects, particularly concerning its impact on neurotransmitter systems. This raises questions about the safety of using this compound in consumer products.

- Environmental Impact : Screening assessments have concluded that while cyclohexylamine presents low ecological risk, further studies are warranted to evaluate the cumulative effects of exposure from multiple sources, including food processing and cosmetic products .

Properties

CAS No. |

20203-47-8 |

|---|---|

Molecular Formula |

C6H15CrNO4 |

Molecular Weight |

217.18 g/mol |

IUPAC Name |

cyclohexanamine;dihydroxy(dioxo)chromium |

InChI |

InChI=1S/C6H13N.Cr.2H2O.2O/c7-6-4-2-1-3-5-6;;;;;/h6H,1-5,7H2;;2*1H2;;/q;+2;;;;/p-2 |

InChI Key |

UNWJTCKFKCQLGX-UHFFFAOYSA-L |

Canonical SMILES |

C1CCC(CC1)N.O[Cr](=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.